molecular formula C18H15N3O3 B2956112 3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-83-3

3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2956112
CAS No.: 883957-83-3
M. Wt: 321.336
InChI Key: QDDOOAGMMLWPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a chemical compound that has been synthesized as part of efforts to create newer antitubercular drugs . It is a novel pyrazolo-quinoline analogue .


Synthesis Analysis

The synthesis of this compound involves the use of NMR, IR, and ESI-MS spectra for characterization . The exact synthesis process is not detailed in the available resources.

Scientific Research Applications

Potential Applications in Material Science

Research into the synthesis and thermolysis of related compounds, such as 2,3-dihydro-1H-pyrole-2,3-diones, reveals their application in material science. These compounds can undergo pseudopericyclic reactions to form quinoline-4-ones, highlighting their utility in synthesizing novel materials with potential electronic and photonic properties (E. Sarıpınar & Siileyman Karatas, 2005).

Biological Activity and Drug Discovery

Another aspect of scientific research involving similar heterocyclic compounds is their evaluation for biological activity. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving related heterocyclic structures, have shown potent cytotoxic properties against various cancer cell lines. This suggests potential applications in cancer therapy and drug discovery (L. Deady et al., 2003).

Environmental and Green Chemistry

The environmentally friendly synthesis of heterocyclic compounds, such as pyrimido[4,5-b]quinolines and indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidines, using ionic liquids presents an innovative approach in green chemistry. This method offers advantages such as milder reaction conditions, easier work-up, and high yields, making it an attractive option for sustainable chemical synthesis (S. Ji et al., 2008).

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-19-17-15(18(23)21(11)10-12-6-5-9-24-12)16(22)13-7-3-4-8-14(13)20(17)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDOOAGMMLWPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.